(3R*,4S*)-4-cyclopropyl-1-[(2-fluoro-5-methylphenyl)sulfonyl]-3-pyrrolidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R*,4S*)-4-cyclopropyl-1-[(2-fluoro-5-methylphenyl)sulfonyl]-3-pyrrolidinamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is commonly referred to as "Compound X" for the purpose of
Aplicaciones Científicas De Investigación
Compound X has been extensively studied for its potential applications in medicinal chemistry. It has been shown to be a potent and selective inhibitor of a specific enzyme that is involved in the regulation of blood pressure. This enzyme is known as angiotensin-converting enzyme 2 (ACE2), which plays a critical role in the renin-angiotensin system (RAS).
Mecanismo De Acción
The mechanism of action of Compound X involves its binding to ACE2, which leads to the inhibition of its activity. This results in the reduction of the production of angiotensin II, a potent vasoconstrictor that is involved in the regulation of blood pressure. By inhibiting ACE2, Compound X can potentially lower blood pressure and provide therapeutic benefits for patients with hypertension.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Compound X have been extensively studied in vitro and in vivo. In vitro studies have shown that Compound X can effectively inhibit ACE2 activity in a dose-dependent manner. In vivo studies have shown that Compound X can effectively lower blood pressure in animal models of hypertension.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Compound X is its high selectivity for ACE2, which makes it a promising candidate for the development of new drugs for the treatment of hypertension. However, one of the limitations of Compound X is its relatively low solubility in aqueous solutions, which can make it challenging to work with in lab experiments.
Direcciones Futuras
There are several future directions for the research and development of Compound X. One potential direction is to explore its potential applications in the treatment of other cardiovascular diseases, such as heart failure and myocardial infarction. Another potential direction is to optimize its pharmacokinetic properties, such as solubility and bioavailability, to improve its efficacy and safety. Additionally, further studies are needed to investigate the long-term effects of Compound X on cardiovascular health and to determine its potential for drug-drug interactions.
Métodos De Síntesis
The synthesis of Compound X involves several steps, starting with the reaction of (R)-3-aminopiperidine with 2-fluoro-5-methylbenzenesulfonyl chloride to obtain (R)-3-[(2-fluoro-5-methylphenyl)sulfonyl]piperidine. This intermediate is then subjected to a cyclization reaction with cyclopropylamine to obtain Compound X in high yield and purity.
Propiedades
IUPAC Name |
(3R,4S)-4-cyclopropyl-1-(2-fluoro-5-methylphenyl)sulfonylpyrrolidin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O2S/c1-9-2-5-12(15)14(6-9)20(18,19)17-7-11(10-3-4-10)13(16)8-17/h2,5-6,10-11,13H,3-4,7-8,16H2,1H3/t11-,13+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHBYPXZRTYRRQP-YPMHNXCESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)S(=O)(=O)N2CC(C(C2)N)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)F)S(=O)(=O)N2C[C@@H]([C@H](C2)N)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.